

Spectroscopic and Synthetic Insights into Benzodioxole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 5-Nitroso-1,3-benzodioxole

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Abstract: This technical guide provides an in-depth look at the spectroscopic characteristics of functionalized 1,3-benzodioxoles, a core scaffold in many pharmacologically active compounds. Due to the scarcity of publicly available spectroscopic data for **5-Nitroso-1,3-benzodioxole**, this document presents a detailed analysis of the closely related and well-characterized 5-Nitro-1,3-benzodioxole. This guide includes tabulated ^1H NMR data, a comprehensive experimental protocol for NMR data acquisition, and a visualization of the synthetic pathway for 5-Nitro-1,3-benzodioxole.

Introduction: The Challenge of Characterizing 5-Nitroso-1,3-benzodioxole

The 1,3-benzodioxole moiety is a key structural feature in a wide range of biologically active molecules. The introduction of a nitroso (-NO) or nitro (-NO₂) group to this scaffold can significantly modulate its physicochemical and pharmacological properties. While the nitro-substituted analog is well-documented, a comprehensive search of available scientific literature and databases reveals a notable lack of specific ^1H and ^{13}C NMR spectroscopic data for **5-Nitroso-1,3-benzodioxole**.

In contrast, 5-Nitro-1,3-benzodioxole has been thoroughly characterized. This guide will therefore focus on the available data for the nitro-derivative as a valuable comparative

reference for researchers working with related compounds. The methodologies presented are broadly applicable for the characterization of such aromatic systems.

Nitrosoarenes, the class of compounds to which **5-Nitroso-1,3-benzodioxole** belongs, are of significant interest in medicinal chemistry and organic synthesis due to their versatile reactivity.^[1] They are known to be involved in various biological processes and can serve as important building blocks for more complex molecules.^{[1][2]} N-nitroso compounds, a related class, have been extensively studied for their mutagenic and carcinogenic properties, highlighting the importance of robust analytical methods for their characterization.^[3]

Spectroscopic Data for 5-Nitro-1,3-benzodioxole

The following table summarizes the reported ¹H NMR spectroscopic data for 5-Nitro-1,3-benzodioxole. This data provides a reference point for the expected chemical shifts and coupling constants for protons on the benzodioxole ring system when substituted with a strong electron-withdrawing group at the 5-position.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent	Reference
H-2 (CH ₂)	6.27	s	-	DMSO-d ₆	[4]
H-7	7.12	d	12	DMSO-d ₆	[4]
H-4	7.76	d	3.2	DMSO-d ₆	[4]
H-6	7.91	dd	J ₁ =12, J ₂ =3.2	DMSO-d ₆	[4]

Note: Proton numbering is based on the standard IUPAC nomenclature for the 1,3-benzodioxole ring system.

Experimental Protocol for NMR Spectroscopic Analysis

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for aromatic nitro compounds, which can be adapted for the analysis of **5-Nitroso-1,3-benzodioxole**.

3.1. Sample Preparation

- **Dissolution:** Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
- **Homogenization:** Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.
- **Filtration (Optional):** If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

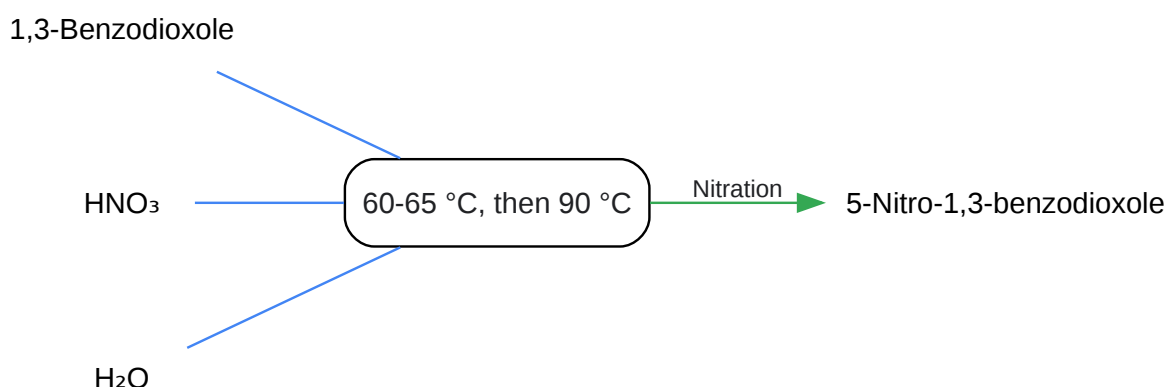
3.2. Instrument Setup and Data Acquisition

- **Spectrometer:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.^[5]
- **Locking and Shimming:** Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- **¹H NMR Acquisition:**
 - Load standard proton acquisition parameters.
 - Set the spectral width to appropriately cover the expected range of proton chemical shifts (typically 0-12 ppm for aromatic compounds).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Process the data using Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
- **¹³C NMR Acquisition:**
 - Load standard carbon acquisition parameters (e.g., with proton decoupling).

- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Process the data similarly to the ^1H spectrum and reference it to the solvent peak (e.g., DMSO- d_6 at 39.5 ppm).

Synthesis of 5-Nitro-1,3-benzodioxole

The synthesis of 5-Nitro-1,3-benzodioxole is typically achieved through the nitration of 1,3-benzodioxole. This electrophilic aromatic substitution reaction is a fundamental transformation in organic chemistry.



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